2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
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Overview
Description
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid typically involves the following steps:
Formation of the Chromen-2-one Core: The starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, undergoes a reaction with epichlorohydrin under reflux conditions to form 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one.
Introduction of the Benzyl Group: The resulting compound is then reacted with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group at the 3-position.
Oxidation and Esterification: The final step involves the oxidation of the chromen-2-one core and esterification to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the chromen-2-one core.
Substitution: The benzyl group can be substituted with other functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It has shown promise in anti-inflammatory and antioxidant assays, making it a candidate for further drug development.
Medicine: The compound's anti-inflammatory and anticancer properties have been explored in preclinical studies. It has been tested for its efficacy in reducing inflammation and inhibiting the growth of cancer cells.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The chromen-2-one core is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve the inhibition of inflammatory cytokines and the activation of antioxidant pathways.
Comparison with Similar Compounds
Coumarin: A simple and widely studied chromone derivative.
Chromone: A broader class of compounds that includes chromen-2-ones.
Coumarin Derivatives: Various derivatives of coumarin with different substituents.
Uniqueness: 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is unique due to its specific structural features, such as the presence of the benzyl group and the oxo group on the chromen-2-one core
Properties
IUPAC Name |
2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-9-17(25-14(3)20(22)23)19-13(2)16(21(24)26-18(19)10-12)11-15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUCUTUYRHWVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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